(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a complex organic compound that features a benzoyl group attached to a phenyl ring, which is further connected to a piperidinyl group substituted with a methyl-pyrazol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoylphenyl Intermediate: This step involves the acylation of a phenyl ring using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Piperidinyl Group: The benzoylphenyl intermediate is then reacted with a piperidine derivative under basic conditions to form the piperidinyl-substituted intermediate.
Attachment of the Methyl-Pyrazol Moiety: The final step involves the reaction of the piperidinyl intermediate with a methyl-pyrazol derivative, typically under acidic or basic conditions, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyrazol rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone: shares structural similarities with other benzoylphenyl and pyrazol derivatives.
(2-benzoylphenyl)(3-(1-ethyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone: Similar structure but with an ethyl group instead of a methyl group on the pyrazol ring.
(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone: Similar structure but with the pyrazol ring substituted at a different position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
[2-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]phenyl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-25-15-13-21(24-25)18-10-7-14-26(16-18)23(28)20-12-6-5-11-19(20)22(27)17-8-3-2-4-9-17/h2-6,8-9,11-13,15,18H,7,10,14,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIDGZJCNXDRKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.